Product packaging for Biotin-cystamine TFA(Cat. No.:CAS No. 880491-09-8)

Biotin-cystamine TFA

Cat. No.: B6316340
CAS No.: 880491-09-8
M. Wt: 492.6 g/mol
InChI Key: IEBCHCOZFAGWJW-SQRKDXEHSA-N
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Description

Contextualization within Contemporary Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a new complex with combined functionalities. thermofisher.com This field is fundamental to creating probes, diagnostics, and therapeutics. Biotinylation, the process of attaching biotin (B1667282) to other molecules, is a cornerstone technique in bioconjugation. thermofisher.com The strength and specificity of the biotin-streptavidin interaction allow for the reliable detection, purification, and immobilization of biotin-labeled molecules. scbt.comresearchgate.net

Biotin-cystamine TFA fits into this context as a "biotinylation reagent." lumiprobe.com It provides a chemical tool to introduce a biotin tag onto a target molecule. sigmaaldrich.com The reagent's design often includes a spacer arm—in this case, derived from cystamine (B1669676)—which separates the biotin from the conjugated molecule. This spacing is crucial as it can reduce steric hindrance, ensuring that both the biotin can bind to streptavidin and the attached molecule can maintain its biological activity. nih.govtandfonline.com The availability of various biotinylation reagents with different spacer arms and reactive groups allows researchers to select the optimal tool for their specific application, from labeling cell surface proteins to creating complex drug delivery systems. thermofisher.comconju-probe.com

Significance of Reversible Cleavable Linkers in Molecular Design

A key feature of this compound is its cleavable linker. The cystamine component contains a disulfide bond (S-S), which is stable under many physiological conditions but can be readily broken by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.comucl.ac.uk This reversibility is a significant advantage in molecular design. nih.gov

In many applications, it is desirable to isolate a target molecule and then release it from the capturing agent in its active form. tum.de For example, in affinity purification, a biotinylated protein can be captured on a solid support coated with streptavidin. researchgate.net Due to the extreme strength of the biotin-streptavidin bond, eluting the captured protein under conditions that preserve its function is very difficult. tum.de A cleavable linker solves this problem. By breaking the disulfide bond in the Biotin-cystamine linker, the captured protein is released from the streptavidin-biotin complex under mild, reducing conditions, leaving the biotin tag behind. tum.denih.gov This strategy prevents the use of harsh denaturing conditions and allows for the recovery of functional proteins for further analysis. tum.de This principle is also applied in drug delivery systems, where a drug can be released from its carrier molecule at a specific target site within a cell, where the intracellular environment is more reducing. tandfonline.comoup.com

Overview of Key Research Applications of Biotin-Cystamine Derivatives

The unique properties of biotin-cystamine derivatives make them valuable in a range of research applications. Their ability to tag and release molecules underpins their use in several key areas of molecular and cell biology.

Key Research Applications:

Affinity Purification: This is one of the most common applications. Biotin-cystamine derivatives are used to label proteins or other biomolecules. scbt.com These labeled molecules can then be selectively captured from a complex mixture (like a cell lysate) using streptavidin-coated beads. researchgate.net After washing away non-specific binders, the target molecule is eluted by adding a reducing agent to cleave the disulfide linker. tum.de

Protein-Protein Interaction Studies: To identify interaction partners of a specific protein, the "bait" protein can be biotinylated with a cleavable linker. After allowing the bait to interact with other proteins in a cell extract, the entire complex is pulled down with streptavidin beads. The interacting "prey" proteins can then be released by cleaving the linker and identified using techniques like mass spectrometry. researchgate.net

Cell Surface Labeling: Researchers can label proteins on the surface of living cells by using membrane-impermeable biotinylation reagents. scbt.com By using a cleavable linker like biotin-cystamine, scientists can study processes like receptor internalization. For instance, only the proteins that remain on the cell surface after a certain time can have their biotin tag removed by a reducing agent, allowing for quantification of the internalized fraction.

Drug Delivery Systems: In the development of antibody-drug conjugates (ADCs), cleavable linkers are crucial. oup.com A potent drug can be attached to an antibody that targets cancer cells. The biotin-cystamine linker can be part of a system designed to release the drug from the antibody once inside the target cell, taking advantage of the higher reducing potential within the cell compared to the bloodstream. tandfonline.comoup.com

Data Tables

Table 1: Chemical Properties of Biotin-Cystamine Trifluoroacetate (B77799) This table summarizes the key chemical identifiers and properties of the reagent.

PropertyValueSource
Chemical Name N-(2-((2-Aminoethyl)disulfaneyl)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate
Common Synonyms This compound; Biotin-SS-NH2 TFA
CAS Number 880491-09-8
Molecular Formula C₁₆H₂₇F₃N₄O₄S₃
Molecular Weight 492.60 g/mol
Physical Form Powder
Storage Temperature -20°C

Table 2: Functional Components of this compound This table breaks down the reagent into its functional parts and describes their roles.

ComponentFunctionKey FeatureSource
Biotin Affinity TagBinds with extremely high affinity to avidin (B1170675) and streptavidin. scbt.comthermofisher.com
Cystamine Linker Cleavable SpacerContains a disulfide (S-S) bond that can be broken by reducing agents. lumiprobe.com
Primary Amine (-NH₂) Reactive GroupAllows for covalent attachment to target molecules (e.g., via reaction with carboxylic acids). lumiprobe.com
Trifluoroacetate (TFA) Counter-ionForms a stable salt with the amine, improving handling and solubility. biotium.combiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27F3N4O4S3 B6316340 Biotin-cystamine TFA CAS No. 880491-09-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2S3.C2HF3O2/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;3-2(4,5)1(6)7/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);(H,6,7)/t10-,11-,13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBCHCOZFAGWJW-SQRKDXEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27F3N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for Biotin Cystamine Conjugates

Strategies for Biotin-Cystamine Core Synthesis

The synthesis of the biotin-cystamine core structure involves two primary chemical transformations: the formation of the disulfide bridge central to the cystamine (B1669676) moiety and the subsequent amide bond formation to attach the biotin (B1667282) molecule. These steps can be performed in different orders, and intermediate steps may require strategic chemical manipulations like the temporary reduction of the disulfide bond.

Formation of Disulfide Bonds in Cystamine Precursors

The disulfide bond is the cornerstone of biotin-cystamine's cleavability. Its formation from sulfhydryl-containing precursors, typically cysteine or cysteamine (B1669678), can be achieved through various oxidative methods. The choice of method depends on the scale of the synthesis, the nature of protecting groups on the precursor, and desired purity. Common strategies include air oxidation, which is simple but can be slow, and the use of chemical oxidants for more controlled and rapid conversion. sigmaaldrich.com The disulfide bond formation is often rapid at neutral or slightly basic pH. lifetein.com

Several reagents have been developed for the efficient and regioselective formation of disulfide bonds in peptides and other molecules. nih.govspringernature.com While some methods are designed for complex peptides with multiple cysteines, the principles apply to the synthesis of cystamine from its precursors. nih.govspringernature.comacs.org

Oxidation MethodDescriptionKey FeaturesReference
Air OxidationA simple method where a solution of the thiol precursor is stirred in the presence of air (oxygen). It is often catalyzed by trace metal ions.Mild conditions, but can be slow and may lead to over-oxidation or polymer formation. The concentration of the linear peptide may require optimization. sigmaaldrich.com
Iodine OxidationTreatment with iodine in a suitable solvent like methanol (B129727) or acetic acid simultaneously removes certain sulfhydryl protecting groups and forms the disulfide bond.Fast and efficient. The reaction rate is solvent-dependent, which can allow for some selectivity. sigmaaldrich.com
DMSO OxidationDimethyl sulfoxide (B87167) (DMSO) can serve as a mild oxidant for disulfide bond formation, often used in aqueous solutions.Generally clean and suitable for sensitive molecules. sigmaaldrich.com
Silyl Chloride-Sulfoxide SystemA system using reagents like methyltrichlorosilane (B1216827) in the presence of diphenylsulfoxide can cleave S-protecting groups and form the disulfide bond rapidly.Very fast reaction times (10-30 min) in trifluoroacetic acid. nih.govacs.org

Condensation Reactions for Biotinylation

The attachment of biotin to the cystamine linker is typically achieved via a condensation reaction that forms a stable amide bond. This process involves activating the carboxylic acid group of biotin's valeric acid side chain to make it susceptible to nucleophilic attack by the primary amine of cystamine. aatbio.com

A widely used method is the activation of biotin as an N-hydroxysuccinimide (NHS) ester (Biotin-NHS). google.com Biotin-NHS readily reacts with the primary amines of cystamine in a solution buffered to a slightly alkaline pH (7-9) to yield the desired biotin-cystamine conjugate and N-hydroxysuccinimide as a byproduct. thermofisher.com

Alternatively, water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC or EDC) can be used to directly couple biotin's carboxylic acid with the amine of cystamine. lumiprobe.comprotocols.io This reaction proceeds by forming a highly reactive O-acylisourea intermediate that is then displaced by the amine.

A specific synthetic scheme involves reacting NHS-biotin with cysteine to form N-cysteinyl-biotin, which can then be used in further conjugation steps. google.com The condensation reaction can also be part of a larger assembly, such as the reaction between 2-cyanobenzothiazole (CBT) and a cysteine moiety to form a luciferin-type structure, a process that can be triggered by the intracellular reduction of a disulfide bond. nih.govresearchgate.net

Reduction of Disulfide Bridges in Intermediate Synthesis Steps

While the disulfide bond is the final desired feature, its temporary reduction to free sulfhydryl groups can be a crucial strategic step during a multi-step synthesis. For instance, if one of the thiol groups in a cystamine precursor needs to be selectively modified before biotinylation, the disulfide bond can be reduced, the modification performed, and the disulfide bond subsequently reformed via oxidation.

Furthermore, the synthesis of sulfhydryl-reactive biotin-cystamine derivatives often starts with the reduction of the disulfide bond. A protocol for labeling polyphosphate involves first coupling it to cystamine, then reducing the disulfide bond with Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose a free thiol, which is then reacted with a maleimide-biotin derivative. protocols.ioresearchgate.net

The reduction of disulfide bonds is reversible and is typically carried out using an excess of a reducing agent. lifetein.com The choice of agent depends on the required reaction conditions and potential interference with other functional groups.

Reducing AgentOptimal pH RangeKey CharacteristicsReference
Dithiothreitol (B142953) (DTT)7.0 - 9.5A strong reducing agent, often referred to as Cleland's reagent. Solutions should be freshly prepared as it is readily oxidized. lifetein.comlumiprobe.com
2-Mercaptoethanol (B42355) (BME)~6.5 - 8.5A common and effective reducing agent, though it has a strong, unpleasant odor. thermofisher.comlumiprobe.com
Tris(2-carboxyethyl)phosphine (TCEP)1.5 - 8.5Odorless, more stable in air than DTT, and effective over a broad pH range. It does not contain a thiol group itself. lumiprobe.comroyalsocietypublishing.org

Functional Group Specificity in Conjugation Applications

The utility of biotin-cystamine is vastly expanded through derivatization, creating reagents that can specifically target different functional groups on proteins and other macromolecules. thermofisher.com This allows for precise control over the site of biotinylation, which can be crucial for preserving the biological activity of the target molecule. interchim.fr The most common targets are primary amines and sulfhydryl groups. thermofisher.com

Primary Amine-Reactive Biotin-Cystamine Derivatives

Primary amines, found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, are abundant and accessible targets for biotinylation. thermofisher.com Reagents that incorporate the cleavable biotin-cystamine motif and are reactive towards primary amines are widely used. The most common reactive group for this purpose is the N-hydroxysuccinimide (NHS) ester. thermofisher.comlumiprobe.com

NHS esters react efficiently with primary amines at physiological to slightly alkaline pH (pH 7.2-8.5) to form stable amide bonds. aatbio.com A prominent example of such a reagent is NHS-SS-Biotin, which contains the biotin moiety linked to an NHS ester via a spacer arm that includes the cystamine disulfide bond. This structure allows for the biotinylation of amine-containing molecules and subsequent cleavage and release of the biotin tag under reducing conditions. thermofisher.com

Sulfhydryl-Reactive Biotin-Cystamine Derivatives

Sulfhydryl (thiol) groups, present in cysteine residues, are less common in proteins than primary amines. thermofisher.com This lower abundance makes them ideal targets for more site-specific labeling, which can be critical when amine modification would interfere with a protein's active site or function. interchim.fr To create a sulfhydryl-reactive biotin-cystamine conjugate, the terminal amine of biotin-cystamine can be modified to incorporate a thiol-reactive group.

Common sulfhydryl-reactive moieties include maleimides, haloacetyls (e.g., iodoacetyl), and pyridyl disulfides. thermofisher.comthermofisher.com

Maleimides react specifically with sulfhydryl groups at acidic to neutral pH (6.5-7.5) to form a stable, non-cleavable thioether bond. thermofisher.com

Iodoacetyl groups also react with thiols via nucleophilic substitution to form a stable thioether linkage, but typically at a slightly higher pH (7.5-8.5). interchim.fr

Pyridyl disulfides react with sulfhydryls to form a new disulfide bond. thermofisher.comthermofisher.com This reaction is unique because the resulting linkage is cleavable by reducing agents, just like the original cystamine bond. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically to track the reaction's progress. thermofisher.com An example of such a reagent is HPDP-Biotin. thermofisher.com

A practical application involves a two-step process where a molecule is first derivatized with cystamine, followed by reduction of the disulfide to generate a free thiol, which is then reacted with a sulfhydryl-reactive biotin derivative like maleimide-biotin. protocols.ioresearchgate.net

Reactive GroupTargetReaction pHResulting BondCleavable?Reference
MaleimideSulfhydryl (-SH)6.5 - 7.5ThioetherNo thermofisher.comthermofisher.com
IodoacetylSulfhydryl (-SH)7.5 - 8.5ThioetherNo thermofisher.cominterchim.fr
PyridyldisulfideSulfhydryl (-SH)Near NeutralDisulfideYes (with reducing agents) thermofisher.comthermofisher.com

Carboxyl-Reactive Biotin-Cystamine Derivatives

The synthesis of biotin-cystamine conjugates often involves the derivatization of biotin's valeric acid side chain to create a reactive moiety that can form a stable bond with the amine groups of cystamine. thermofisher.comissuu.com Carboxyl-reactive biotin derivatives are designed to react with primary amines, such as those found at the termini of proteins or on the side chains of lysine residues. gbiosciences.comwikipedia.org This reactivity is typically achieved by activating the carboxyl group of biotin. gbiosciences.com

A common strategy involves the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group. gbiosciences.comthermofisher.com This activated intermediate can then react with the primary amine of cystamine to form a stable amide bond. gbiosciences.com The efficiency of this conjugation can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, which forms a more stable amine-reactive intermediate, thereby increasing the yield of the biotinylated product. thermofisher.comresearchgate.net The reaction is typically carried out in buffers devoid of extraneous primary amines and carboxyls, such as MES buffer (2-[morpholino]ethanesulfonic acid), to prevent unwanted side reactions. thermofisher.com

Alternatively, pre-activated biotin reagents, such as biotin-N-hydroxysuccinimide (NHS-biotin) esters, can be used. researchgate.net These reagents already contain the activated carboxyl group and can directly react with the amine groups of cystamine under mild conditions. researchgate.netnih.gov The choice of the specific biotinylation reagent can be influenced by the desired spacer arm length, which can help to reduce steric hindrance associated with the binding of the biotinylated conjugate to avidin (B1170675) or streptavidin. thermofisher.com

The synthesis of a biotin derivative of iberiotoxin, for instance, involved the incorporation of N-ε-(d-biotin-6-amidocaproate)-l-lysine during solid-phase peptide synthesis, highlighting the use of pre-derivatized amino acids in creating biotinylated molecules. nih.gov

Table 1: Common Reagents for Carboxyl-Reactive Biotinylation

Reagent Function Reaction Conditions
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) Activates carboxyl groups to react with primary amines. pH 4.5-5.5; requires buffers free of amines and carboxyls (e.g., MES). thermofisher.com
NHS (N-hydroxysuccinimide) / Sulfo-NHS Stabilizes the EDC-activated intermediate, increasing reaction efficiency. Used in conjunction with EDC. thermofisher.com
NHS-biotin esters Pre-activated biotin that directly reacts with primary amines. Mild reaction conditions. researchgate.netnih.gov

| Hydrazide derivatives of biotin | React with carboxyl groups in the presence of EDC or with aldehydes on glycoproteins. gbiosciences.comthermofisher.com | Can be used with EDC or for targeting oxidized carbohydrates. gbiosciences.comthermofisher.com |

Role of Trifluoroacetate (B77799) in Synthetic Procedures and Product Purity

Trifluoroacetic acid (TFA) is a strong acid that plays a crucial role in the synthesis and purification of biotin-cystamine conjugates, particularly when solid-phase peptide synthesis (SPPS) methodologies are employed. sb-peptide.comgenscript.com In the context of Fmoc-based SPPS, TFA is commonly used in the final step to cleave the synthesized peptide or conjugate from the solid support resin and to simultaneously remove acid-labile side-chain protecting groups. nih.govgenscript.com

The use of TFA results in the formation of the conjugate as a trifluoroacetate salt. genscript.comambiopharm.com This occurs because the free amino groups on the conjugate, such as the N-terminus or the side chains of basic amino acids like lysine, become protonated by the trifluoroacetic acid. genscript.com Peptides that lack basic amino acids may still form TFA salts as TFA is required for protonation. genscript.com The resulting TFA salt is often what is obtained directly after cleavage from the resin. ambiopharm.com

During the purification process, which is frequently carried out by reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is often added to the mobile phase. genscript.com It acts as an ion-pairing agent, improving peak shape and resolution of the chromatogram. ambiopharm.com Consequently, the purified product is typically isolated as a TFA salt. ambiopharm.combiocat.com

While the TFA salt is a common form for research-grade peptides and conjugates, the presence of residual TFA can sometimes be a concern for certain biological applications. sb-peptide.combiocat.com For in vitro and in vivo studies, it is sometimes recommended to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride, to avoid potential cellular toxicity or abnormal responses. sb-peptide.combiocat.com However, some FDA-approved drugs are available as TFA salts without reported issues. ambiopharm.com The choice of the final salt form can also be influenced by the amino acid composition of the peptide, as certain side chains may be more stable with a specific counterion. ambiopharm.com

The purity of the final product is not solely dependent on the presence of TFA but is primarily determined by the effectiveness of the purification method. The amount of TFA in the final lyophilized powder can be determined by techniques such as ion chromatography. sb-peptide.com

Advanced Purification and Isolation Techniques for Biotin-Cystamine Conjugates

Following the synthesis and cleavage of biotin-cystamine conjugates, a robust purification strategy is essential to isolate the desired product from unreacted starting materials, truncated sequences, and byproducts from the removal of protecting groups. High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of biotinylated compounds. spherotech.comnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for purifying biotinylated peptides and conjugates. spherotech.comnih.gov This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak resolution. genscript.comambiopharm.com By applying a gradient of increasing organic solvent, compounds are eluted based on their hydrophobicity, allowing for the separation of the full-length biotin-cystamine conjugate from impurities. nih.gov

Affinity Chromatography is another powerful technique that leverages the highly specific and strong interaction between biotin and avidin or streptavidin. wikipedia.orgcytivalifesciences.com The crude biotinylated conjugate mixture is passed through a column containing immobilized streptavidin or avidin. cytivalifesciences.com The biotin-cystamine conjugate binds tightly to the column, while non-biotinylated impurities are washed away.

Elution of the bound conjugate can be challenging due to the strength of the biotin-streptavidin interaction (Ka ≈ 10¹⁵ M⁻¹). thermofisher.com Harsh denaturing conditions, such as 6M guanidine (B92328) hydrochloride at a low pH, are often required, which can potentially denature the purified conjugate. wikipedia.org To circumvent this, cleavable biotinylation reagents containing disulfide bonds in the spacer arm can be utilized. thermofisher.comthermofisher.com These allow for the release of the conjugate from the affinity matrix under mild reducing conditions. thermofisher.com Another approach is the use of iminobiotin, a biotin analog that binds to avidin at alkaline pH but can be eluted at a lower pH. wikipedia.org

Table 2: Comparison of Purification Techniques for Biotin-Cystamine Conjugates

Technique Principle of Separation Advantages Disadvantages
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity High resolution, applicable to a wide range of biotinylated compounds. nih.gov May require optimization of solvent gradients and ion-pairing agents. Product is often isolated as a TFA salt. ambiopharm.com
Affinity Chromatography (Streptavidin/Avidin) Specific biotin-streptavidin/avidin binding Highly specific for biotinylated molecules, resulting in high purity. wikipedia.org Strong binding may require harsh elution conditions that can denature the product. wikipedia.org Use of cleavable linkers or biotin analogs can mitigate this. wikipedia.orgthermofisher.comthermofisher.com

| Ion-Exchange Chromatography (IEC) | Net charge of the molecule | Can provide different selectivity compared to RP-HPLC. nih.gov | Generally provides less resolution for a broad range of biotin analogues compared to RP-HPLC. nih.gov |

The choice of purification method, or a combination thereof, depends on the specific properties of the biotin-cystamine conjugate and the required level of purity for the intended application. For instance, for applications requiring high purity, a multi-step purification process involving both RP-HPLC and affinity chromatography might be employed.

Molecular Mechanisms and Reactivity Profiles of Biotin Cystamine Systems

Reversibility of Disulfide Bonds within the Cystamine (B1669676) Moiety

The cystamine component of Biotin-cystamine TFA contains a disulfide bond (–S–S–), a key functional group that imparts conditional reversibility to the system. This disulfide linkage is stable under many physiological conditions but can be selectively cleaved through specific chemical or physical triggers. ahajournals.orgthermofisher.comlifetein.com This characteristic is fundamental to its application in various biochemical techniques, particularly those requiring the controlled release of a biotinylated molecule from its binding partner. The reversible nature of the disulfide bond allows for the attachment and subsequent detachment of molecules, a process critical in affinity chromatography and protein purification. researchgate.net

The most common method for cleaving the disulfide bond in the cystamine moiety is through chemical reduction. This process converts the single disulfide bond into two separate sulfhydryl or thiol groups (–SH). thermofisher.com This transformation effectively breaks the link between the biotin (B1667282) and the conjugated molecule.

Several chemical agents are widely used for this purpose, each with its own specific properties and optimal reaction conditions.

Dithiothreitol (B142953) (DTT): DTT is a strong reducing agent that is highly effective in cleaving disulfide bonds. lumiprobe.com The reaction is most efficient at a pH between 7.0 and 9.5. lifetein.com DTT is often used in applications like the "biotin switch" technique, which is designed to identify and isolate proteins that have undergone S-thiolation. researchgate.net

2-Mercaptoethanol (B42355) (BME): BME is another commonly used reducing agent for disulfide bonds. lumiprobe.com It is a volatile compound with a strong odor.

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP): TCEP is a potent, odorless, and more stable reducing agent compared to DTT and BME. lumiprobe.com It is effective over a wider pH range and does not react with other amino acid side chains, making it a preferred choice in many modern applications. thermofisher.com

The ability to cleave the linker with these agents is central to elution strategies in affinity purification, allowing the recovery of the target molecule from a streptavidin- or avidin-coated support while the biotin portion remains bound via the now-cleaved linker. thermofisher.com

Table 1: Common Chemical Agents for Reductive Cleavage of Disulfide Bonds

Agent Chemical Name Optimal pH Key Characteristics
DTT Dithiothreitol 7.0 - 9.5 Strong reducing agent, commonly used in protein biochemistry. lifetein.comlumiprobe.com
BME 2-Mercaptoethanol ~7.5 Volatile with a strong odor, effective for disulfide reduction. lumiprobe.com
TCEP Tris(2-carboxyethyl)phosphine Wide range Odorless, more stable, and more specific than thiol-based reductants. lumiprobe.comacs.org

Disulfide bonds can also be cleaved by exposure to ultraviolet (UV) light, a process known as photolysis. nih.govresearchgate.net This method offers a non-chemical approach to trigger the release of conjugated molecules.

Research has shown that UV-B irradiation can effectively break the –S–S– bond in cystine, the parent molecule of the cystamine moiety. nih.gov The efficiency of this photolytic cleavage can be significantly enhanced by the presence of photosensitizing molecules, such as the amino acids tryptophan (Trp) and tyrosine (Tyr). nih.govresearchgate.net When these photosensitizers absorb UV light, they become excited and can transfer this energy to the disulfide bond, leading to its reduction to cysteine. nih.gov Studies have demonstrated that photoexcited tryptophan is particularly efficient in mediating the reduction of cystine to cysteine. nih.gov However, this process can also lead to the photodegradation of the photosensitizer and subsequent oxidation of the newly formed thiol groups. nih.govresearchgate.net

Reductive Cleavage Mechanisms by Chemical Agents

Biotin-Streptavidin/Avidin (B1170675) Binding Dynamics in Conjugates

The interaction between biotin and the proteins streptavidin (from Streptomyces avidinii) and avidin (from egg white) is a cornerstone of many biotechnological applications. excedr.comthermofisher.com This binding is renowned for its extraordinary strength and specificity.

The bond between biotin and streptavidin or avidin is one of the strongest non-covalent interactions known in nature. aimspress.comnih.gov This exceptionally high affinity is characterized by a very low dissociation constant (Kd), typically in the range of 10-14 to 10-15 M. excedr.comthermofisher.comaimspress.comnih.gov This means that once the complex is formed, it is extremely stable and dissociates very slowly.

Key principles underlying this interaction include:

Structural Complementarity: Streptavidin and avidin are tetrameric proteins, meaning they are composed of four identical subunits. excedr.comaimspress.com Each subunit possesses a deep binding pocket that is structurally complementary to the biotin molecule.

Extensive Hydrogen Bonding: The high affinity is largely due to an extensive and intricate network of hydrogen bonds that form between the biotin molecule and amino acid residues within the binding pocket of the protein. pnas.org

Hydrophobic and van der Waals Interactions: In addition to hydrogen bonds, hydrophobic and van der Waals forces contribute to the stability of the complex.

Stability: The resulting complex is remarkably stable and can withstand harsh conditions, including extremes of pH, high temperatures, and the presence of organic solvents and denaturing agents. excedr.comthermofisher.comnih.gov The thermal stability of streptavidin, for instance, increases significantly upon binding to biotin. aimspress.com

Cooperativity: Some studies suggest a cooperative effect in the binding process, where the binding of the first biotin molecule to one of the four sites on streptavidin can influence the dynamics and binding properties of the other sites on the protein. acs.org

Table 2: Comparison of Biotin-Binding Proteins

Protein Source Molecular Weight (approx.) Dissociation Constant (Kd) Key Features
Streptavidin Streptomyces avidinii 60 kDa ~10-14 M No glycosylation, lower non-specific binding than avidin. excedr.comthermofisher.com
Avidin Chicken Egg White 67 kDa ~10-15 M Glycosylated, can exhibit non-specific binding to lectins. thermofisher.comnih.gov
NeutrAvidin Deglycosylated Avidin 60 kDa High Reduced non-specific binding due to deglycosylation and neutral pI. thermofisher.com

The immense strength of the biotin-streptavidin/avidin interaction presents a significant challenge for the recovery of biotinylated molecules. Standard methods for disrupting this bond require harsh, denaturing conditions that can compromise the biological activity of the eluted protein.

Harsh Elution Conditions: To dissociate the native biotin-streptavidin complex, extreme conditions are typically required, such as boiling in SDS-PAGE loading buffer or using solutions of 8 M guanidine (B92328) hydrochloride at a very low pH (e.g., pH 1.5). thermofisher.comthermofisher.com These methods are effective but invariably denature the eluted target molecule and irreversibly damage the streptavidin/avidin affinity matrix. thermofisher.com

To overcome these limitations, strategies have been developed that allow for elution under milder conditions. The use of Biotin-cystamine is a prime example of such a strategy.

Cleavable Linkers: Biotin-cystamine incorporates a cleavable disulfide linker between the biotin moiety and the molecule of interest. This design allows the strong, non-covalent biotin-streptavidin interaction to remain intact while the target molecule is released by the specific cleavage of the disulfide bond using reducing agents like DTT or TCEP. thermofisher.com The released molecule is fully functional, and the streptavidin matrix, still bound to the biotin portion of the cleaved linker, can potentially be regenerated, although this is not common practice.

Biotin Analogs: An alternative approach involves using biotin analogs that bind to streptavidin or avidin with lower affinity.

Iminobiotin: This analog binds to avidin/streptavidin at a pH of 9 or higher, but the interaction is readily reversed by lowering the pH to 4.0. thermofisher.comrsc.org This allows for the gentle elution of the iminobiotin-tagged molecule.

Desthiobiotin: This is another biotin analog with a significantly weaker binding affinity to streptavidin. Molecules labeled with desthiobiotin can be competitively eluted from a streptavidin column by adding a solution containing free, native biotin, which has a much higher affinity and will displace the desthiobiotin-tagged molecule. researchgate.net

Table 3: Elution Strategies for Biotinylated Complexes

Method Principle Elution Conditions Effect on Target Protein
Denaturation Disruption of the entire biotin-streptavidin complex. 8 M Guanidine-HCl, pH 1.5; or boiling in SDS buffer. thermofisher.com Denatured.
Cleavable Linker (e.g., Biotin-cystamine) Cleavage of the disulfide bond in the linker. Reducing agents (DTT, TCEP) under mild pH and temperature. thermofisher.com Native/Functional.
Iminobiotin pH-dependent binding affinity. Lowering pH to ~4.0. thermofisher.comrsc.org Native/Functional.
Desthiobiotin Competitive displacement with a higher affinity ligand. Addition of excess native biotin. researchgate.net Native/Functional.

Applications in Advanced Biochemical and Chemical Biology Research Methodologies

Proteomic and Glycoproteomic Probing Using Biotin-Cystamine Tags

Biotin-cystamine tags are powerful tools for the targeted analysis of proteins and glycoproteins. The biotin (B1667282) group allows for efficient purification, while the cleavable linker facilitates the recovery of tagged molecules for subsequent analysis, a crucial step that overcomes the challenge posed by the near-covalent strength of the biotin-streptavidin interaction nih.govoup.com.

The fundamental application of biotin-cystamine involves the covalent labeling of specific functional groups on proteins, followed by affinity-based enrichment for mass spectrometry (MS) analysis. The inherent disulfide bond in the cystamine (B1669676) portion of the reagent is a key feature, as it can be cleaved under mild reducing conditions. This allows for the release of captured peptides from streptavidin beads, which is a significant advantage over non-cleavable biotin tags where harsh elution methods can lead to contamination or incomplete recovery nih.govescholarship.org.

This strategy is particularly effective in glycoproteomics for identifying sites of post-translational modifications (PTMs). For instance, in a method known as β-elimination followed by Michael addition (BEMAD), O-linked N-acetylglucosamine (O-GlcNAc) modifications are first chemically removed, creating a reactive site on the serine or threonine residue. A thiol-containing tag like biotin-cystamine can then be added. Following enrichment on streptavidin beads, the specifically labeled peptides are cleaved and analyzed by MS to pinpoint the exact location of the original glycosylation event rsc.orgresearchgate.net. This workflow significantly reduces sample complexity and enables the identification of low-abundance modified proteins thermofisher.comresearchgate.net.

To move beyond simple identification and enable quantification, biotin-cystamine can be synthesized with stable isotopes, creating "light" and "heavy" versions of the reagent. This approach, conceptually similar to the Isotope-Coded Affinity Tag (ICAT) method, allows for the relative quantification of proteins or PTMs between two different biological samples researchgate.netoup.comrug.nl.

In a typical workflow, proteins from a control sample are labeled with the light (e.g., d0) biotin-cystamine, while proteins from a treated or diseased sample are labeled with the heavy (e.g., d4, containing four deuterium (B1214612) atoms) version. The samples are then combined, digested into peptides, and the biotin-tagged peptides are enriched using streptavidin affinity chromatography. During MS analysis, the light and heavy-tagged peptides appear as pairs with a characteristic mass difference. The ratio of the signal intensities of these peptide pairs directly corresponds to the relative abundance of the protein or modification site in the original samples researchgate.net. This differential labeling strategy was successfully used to quantify O-GlcNAcylation levels on proteasome subunits from different murine tissues researchgate.net.

StepDescriptionKey Reagent/ComponentPurpose
1. Sample PreparationTwo distinct biological samples (e.g., Control vs. Treated) are prepared.Protein lysatesTo obtain proteins for comparative analysis.
2. Differential LabelingControl sample is labeled with "light" (d0) Biotin-Cystamine. Treated sample is labeled with "heavy" (d4) Biotin-Cystamine.Light (d0) and Heavy (d4) Biotin-CystamineTo introduce a mass difference for later quantification.
3. Combine and DigestThe two labeled samples are mixed in a 1:1 ratio and digested into peptides.TrypsinTo generate peptides suitable for MS analysis.
4. Affinity EnrichmentBiotinylated peptides are captured from the complex mixture.Streptavidin beadsTo isolate and concentrate the labeled peptides of interest.
5. ElutionCaptured peptides are released from the beads by cleaving the disulfide bond.Reducing agent (e.g., DTT)To recover peptides for analysis without streptavidin contamination.
6. MS AnalysisPeptides are analyzed by LC-MS/MS.Mass spectrometerTo identify peptide sequences and quantify the relative abundance based on the light/heavy peak area ratio.

A primary goal of many proteomic studies is to identify the precise location of a modification. Methodologies utilizing biotin-cystamine are well-suited for this purpose. After enrichment and elution, the resulting peptides are subjected to tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptide reveals its amino acid sequence, and the mass addition from the cleaved cystamine tag pinpoints the exact residue—serine, threonine, or cysteine—that was modified researchgate.net.

This approach has been instrumental in characterizing O-GlcNAcylation, a dynamic PTM involved in cellular regulation. Using a novel biotin-cystamine tag, researchers have successfully mapped multiple O-GlcNAcylation sites on complex protein assemblies like the 20S proteasome and on heat shock protein 90 (Hsp90) researchgate.net. The specificity of this method is enhanced by the use of differential isotopic labeling, which helps to distinguish specifically derivatized peptides from non-specifically bound contaminants researchgate.net. More recent advancements in the field focus on improving the elution of biotinylated peptides, for example by using anti-biotin antibodies which have a lower binding affinity than streptavidin, to enhance the recovery and identification of biotinylation sites nih.govacs.org.

Differential Isotopic Labeling Strategies for Quantitative Proteomics

Proximity Labeling Techniques Utilizing Biotin-Cystamine Derivatives

Proximity labeling (PL) is a transformative technique for mapping protein-protein interaction networks and the protein composition of specific subcellular compartments in living cells researchgate.netresearchgate.net. These methods use a promiscuous labeling enzyme, fused to a protein of interest, that generates highly reactive, short-lived intermediates to tag nearby proteins, typically with a biotin derivative nih.govnih.gov. While the reactive probe itself is often biotin-AMP or a biotin-phenoxyl radical, the downstream processing relies on the same principles of biotin-based enrichment, where the features of biotin-cystamine become relevant for improving the methodology nih.govacs.org.

Proximity labeling techniques like BioID (using a promiscuous biotin ligase) and APEX (using an engineered peroxidase) provide a way to take a "snapshot" of a proteome within a defined cellular space, often with a resolution of just a few nanometers researchgate.netbiorxiv.org. An enzyme is genetically targeted to a specific location, such as the mitochondrial matrix, the synaptic cleft, or a membrane contact site biorxiv.orgharvard.edu. Upon addition of the necessary substrates (biotin for BioID; biotin-phenol and hydrogen peroxide for APEX), the enzyme releases a reactive biotin species that covalently attaches to accessible amino acid residues of nearby proteins nih.govbiorxiv.org.

These biotinylated proteins are then captured from the cell lysate using streptavidin beads. This allows for the identification of the protein constituents of organelles or protein complexes that are difficult or impossible to purify through traditional biochemical fractionation biorxiv.orgharvard.edu. The covalent nature of the labeling is a major advantage, as it captures both stable and transient interactions that are often lost during conventional immunoprecipitation methods researchgate.net.

A significant challenge in all biotin-enrichment-based proteomics is contamination. Non-specific proteins can bind to the affinity beads, and peptides from the streptavidin protein itself can be generated during on-bead digestion, often dominating the mass spectra and masking lower-abundance peptides of interest nih.govembopress.orgchromatographyonline.com.

Cleavable linkers, such as the disulfide bond in biotin-cystamine, offer a powerful solution to this problem. By incorporating a cleavable element between the biotin tag and the reactive group of a labeling probe, the captured proteins or peptides can be selectively released from the streptavidin beads while the beads and non-specific binders are discarded. This significantly reduces background contamination and improves the signal-to-noise ratio in the subsequent MS analysis escholarship.orgresearchgate.net. Other strategies to reduce contamination include the development of protease-resistant streptavidin, which allows for on-bead digestion of captured proteins without digesting the streptavidin itself, and extensive washing of the affinity beads under harsh conditions to remove weak, non-specific interactors embopress.orgplos.org. The combination of proximity labeling with cleavable biotin tags represents a robust method for achieving high-confidence mapping of subcellular proteomes escholarship.orgembopress.org.

Achieving Intraorganelle Spatial Resolution in Subcellular Studies

Biotin-cystamine TFA plays a significant role in various research methodologies due to its unique structure, which combines a biotin moiety for high-affinity binding to avidin (B1170675) or streptavidin, and a cleavable disulfide bond within the cystamine linker. The trifluoroacetate (B77799) (TFA) salt form ensures its stability and solubility for use in aqueous buffers commonly employed in biological research. issuu.com

Labeling Methodologies for Extracellular Domains

The biotin component of this compound allows for the specific labeling of proteins and other biomolecules. issuu.com A primary application is the biotinylation of cell surface proteins. ugent.be This technique involves covalently attaching the biotin molecule to the extracellular domains of plasma membrane proteins on intact cells. ugent.be The process typically targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins. thermofisher.com

The general workflow for cell surface protein labeling involves:

Incubation of intact cells with an amine-reactive biotinylation reagent like a succinimide (B58015) ester of biotin. acs.orgnih.gov

The reactive ester forms a stable amide bond with accessible primary amines on extracellular protein domains. thermofisher.com

After labeling, the cells are lysed to release the cellular contents. ugent.be

This method allows researchers to specifically tag proteins exposed to the extracellular environment, providing a powerful tool for studying the surface proteome. nih.gov

Strategies for Isolation and Characterization of Surface-Exposed Biomolecules

Following the labeling of cell surface proteins with biotin, the next step is their isolation and subsequent characterization. The extremely strong and specific interaction between biotin and avidin (or its derivatives like streptavidin and NeutrAvidin) is the cornerstone of this process. issuu.comacs.org

The isolation strategy involves affinity purification:

The cell lysate containing biotinylated proteins is incubated with avidin or streptavidin immobilized on a solid support, such as beads. acs.org

The high affinity of the biotin-avidin interaction ensures that only the biotin-labeled proteins are captured, while non-labeled intracellular proteins are washed away. ugent.be

The captured proteins can then be eluted from the beads for further analysis. acs.org

The cleavable disulfide bond in the cystamine linker of this compound is particularly advantageous for the elution step. Treatment with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), breaks the disulfide bond, releasing the biotinylated protein from the avidin-bead complex. researchgate.net This mild elution condition helps to preserve the integrity of the isolated proteins.

Once isolated, the surface-exposed biomolecules can be identified and quantified using mass spectrometry-based proteomic techniques. ugent.be This approach enables researchers to compare the surface proteomes of different cell types or cells under various conditions, providing insights into cellular processes, disease states, and potential drug targets. researchgate.netnih.gov

Design of Cleavable Linkers for Controlled Molecular Release Systems

The disulfide bond in this compound serves as a cleavable linker, a critical component in the design of systems for the controlled release of molecules. issuu.comrutgers.edu This feature is exploited in various research applications where the release of a cargo molecule is desired under specific conditions. iris-biotech.de

Stimuli-Responsive Release Mechanisms for Research Probes

The disulfide bond is susceptible to cleavage by reducing agents, making it a stimuli-responsive linker. The intracellular environment is significantly more reducing than the extracellular space, primarily due to the high concentration of glutathione (B108866) (GSH). acs.org This difference in redox potential provides a mechanism for targeted release.

When a molecule is conjugated to a probe via a disulfide linker like that in this compound, the conjugate remains stable in the extracellular environment. Upon internalization by a cell, the disulfide bond is exposed to the high intracellular GSH concentration, leading to its cleavage and the release of the conjugated molecule. iris-biotech.de This strategy is employed in the design of research probes to study intracellular processes. nih.gov

Engineering for Specific Biochemical Environments in Research Models

The principle of redox-sensitive cleavage can be engineered into various research models to study specific biochemical environments. For instance, linkers that are cleaved under specific enzymatic conditions or pH changes can also be designed. google.comrsc.org However, the disulfide bond remains a widely used motif for creating systems that respond to the reducing environment characteristic of the cell interior or specific organelles. acs.org

By using this compound or similar disulfide-containing linkers, researchers can create sophisticated tools to investigate cellular functions. For example, a fluorescent probe can be attached to a cell-targeting ligand through a disulfide linker. The probe is quenched or inactive until it is released inside the cell, allowing for the specific visualization of cellular uptake and trafficking.

Development of Specialized Molecular Tools and Probes

The unique combination of a biotin handle and a cleavable linker makes this compound a versatile building block for the development of specialized molecular tools and probes for a wide range of applications in chemical biology. acs.org These tools are designed to interact with and report on specific biological systems.

For example, this compound can be incorporated into activity-based probes to identify and isolate specific enzymes from complex biological mixtures. The biotin tag allows for the enrichment of the probe-enzyme complex, and the cleavable linker facilitates the release of the captured protein for identification by mass spectrometry. nih.govacs.org

Furthermore, the development of proximity-labeling techniques, such as BioID and TurboID, has expanded the utility of biotin-based probes. biorxiv.org In these methods, a biotin ligase is fused to a protein of interest. When supplied with biotin, the ligase biotinylates nearby proteins, providing a snapshot of the protein's interaction partners and its microenvironment. The use of cleavable biotin derivatives in these experiments can improve the identification of biotinylated peptides. researchgate.net

Trifunctional Probes for Multiplexed Research Analysis

Trifunctional probes are sophisticated chemical tools designed with three distinct functional components to enable complex biological investigations, such as the capture, release, and identification of specific biomolecules from complex mixtures. Biotin-cystamine and its derivatives are integral to the design of such probes. These probes typically consist of:

A Reporter/Affinity Tag: Biotin serves as a high-affinity tag for enrichment. The exceptionally strong and specific interaction between biotin and avidin or streptavidin allows for the efficient capture and purification of labeled molecules from complex lysates. thermofisher.com

A Cleavable Linker: The cystamine core provides a disulfide bond, which acts as a cleavable linker. This bond is stable under many physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (B42355). This feature is crucial for the mild and efficient release of captured targets from the streptavidin matrix after purification. korambiotech.com

A Reactive Group: The primary amine groups of the cystamine backbone (made available after deprotection of the TFA groups) can be derivatized with various reactive moieties to target specific functional groups on biomolecules. Alternatively, other reactive groups can be incorporated into the probe's structure.

A key application of this trifunctional strategy is in the study of post-translational modifications (PTMs), such as O-GlcNAcylation. In this approach, a chemoenzymatic labeling strategy is used where an azide-handle is attached to the modified protein. This azide (B81097) can then be reacted with an alkyne-modified trifunctional probe via a "click" reaction. escholarship.org One such probe is a Dde-biotin probe, which contains a biotin tag for enrichment and a chemically cleavable linker that allows for the mild release of the captured proteins for subsequent analysis by mass spectrometry. escholarship.orgcaltech.edu This method facilitates the identification of O-GlcNAcylated proteins and the mapping of modification sites. caltech.edu

The table below summarizes the functional components of a typical trifunctional probe utilizing a biotin-cystamine-like architecture.

Functional Component Chemical Moiety Function in Multiplexed Analysis Example Application
Affinity Tag BiotinEnables selective capture and enrichment of labeled biomolecules using streptavidin-coated supports. researchgate.netPull-down of O-GlcNAcylated proteins from cell lysates. caltech.edu
Cleavable Linker Disulfide Bond (from Cystamine)Allows for the release of captured biomolecules from the affinity support under mild reducing conditions. korambiotech.comElution of captured proteins for mass spectrometry analysis. escholarship.org
Reactive Group Amine, Alkyne, etc.Covalently attaches the probe to the target biomolecule or a bioorthogonal handle."Click" reaction to an azide-modified glycoprotein. nih.gov

This trifunctional design allows for a sequential workflow: labeling of target molecules in a complex biological sample, selective enrichment of these targets, and finally, their release for identification and further characterization, thereby enabling multiplexed analysis. nih.gov

Biotin-Cystamine in Cross-Linking Reagents for Elucidating Protein-Protein Interactions

Chemical cross-linking coupled with mass spectrometry has become a powerful technique for identifying protein-protein interactions (PPIs) and mapping the three-dimensional structures of protein complexes. researchgate.net Biotin-cystamine serves as a foundational structure for creating trifunctional, cleavable cross-linking reagents.

A typical cross-linker built from a Biotin-cystamine scaffold would be homobifunctional, with reactive groups at both ends capable of reacting with specific amino acid residues, most commonly primary amines (e.g., lysine). The process involves:

Cross-Linking: The reagent is introduced to a cell lysate or a purified protein complex. The reactive ends of the cross-linker form covalent bonds with nearby proteins, effectively "linking" them together. The distance between the reactive groups, known as the spacer arm length, is a critical parameter. korambiotech.com

Enrichment: Due to the low abundance of cross-linked peptides in a complex sample, an enrichment step is often necessary. The biotin tag in the center of the cross-linker allows for the selective isolation of the cross-linked peptides (and any peptides with a "hanging" modification) using streptavidin affinity chromatography. researchgate.net This step significantly simplifies the resulting mass spectra by removing the vast excess of unmodified peptides. researchgate.net

Cleavage and Analysis: The disulfide bond within the cystamine portion of the cross-linker is then cleaved with a reducing agent. This cleavage separates the cross-linked proteins or peptides, leaving a characteristic mass modification at the site of cross-linking. These modified peptides are then analyzed by tandem mass spectrometry (MS/MS) to identify the specific cross-linked sites, providing valuable information about protein proximity and interaction interfaces. researchgate.net

The table below outlines the research findings from studies using biotinylated, cleavable cross-linkers for PPI analysis.

Research Focus Cross-Linker Type Key Finding Significance
Enrichment of Cross-linked Peptides Lysine-reactive homobifunctional cross-linkers with a central biotin tag. researchgate.netBiotinylated cross-linkers effectively enriched modified peptides from a purified protein (HIV-1 CA), simplifying mass spectra for analysis. researchgate.netDemonstrates the feasibility of using biotin-tagged cross-linkers to overcome challenges associated with the low abundance of cross-linked products. researchgate.net
Label Transfer Reagents Heterobifunctional, photoreactive cross-linkers containing a biotin tag and a cleavable spacer arm. thermofisher.comThese reagents allow the transfer of the biotin label from a known "bait" protein to an unknown "prey" protein upon photoactivation. korambiotech.comEnables the identification of near-neighbor protein relationships and ligand-receptor interactions. korambiotech.comthermofisher.com
General PPI Studies Membrane-permeable cross-linking reagents. Cross-linking can be performed in vivo, followed by immunoprecipitation and cleavage of the cross-linker to release the protein complex for analysis. Provides a method to confirm and analyze protein interactions as they occur within a cellular context.

Integration into Nanocarrier Systems for Targeted Delivery System Research

The development of targeted drug delivery systems is a major focus in pharmaceutical research, aiming to increase the therapeutic efficacy of drugs while minimizing off-target side effects. rsc.orgnih.gov Biotin-cystamine and related structures are integrated into nanocarrier systems to achieve this goal through a multi-faceted approach.

Biotin serves as an effective targeting ligand because biotin receptors are often overexpressed on the surface of various cancer cells compared to normal cells. rsc.orgrsc.org By decorating the surface of a nanocarrier (such as a liposome (B1194612) or polymeric nanoparticle) with biotin, the carrier can be selectively guided to and internalized by tumor cells via receptor-mediated endocytosis. rsc.orgmdpi.com

The cystamine component provides a "smart" release mechanism. The disulfide bond is stable in the bloodstream but is readily cleaved in the intracellular environment, which has a much higher concentration of reducing agents like glutathione (GSH). researchgate.net This reductive environment triggers the disassembly of the nanocarrier or the cleavage of the drug-linker conjugate, leading to the release of the therapeutic payload specifically within the target cancer cells. researchgate.net

The table below details research findings on the use of biotin and disulfide linkers in nanocarrier systems.

Nanocarrier System Targeting Ligand Release Mechanism Research Finding Reference
Gold Nanoparticles (AuNPs)BiotinDisulfide linker cleavage by Glutathione (GSH)Biotin-conjugated AuNPs showed significantly greater tumor volume reduction in a HeLa cell xenograft model compared to non-targeted nanoparticles, demonstrating effective in vivo targeting. researchgate.net
Polymeric NanoparticlesBiotinReceptor-mediated endocytosis and enzymatic/pH-dependent degradationBiotin-conjugated PEG-poly(glutamic acid) successfully delivered cargo in vitro to lung epithelial cells. rsc.org
Sodium Alginate NanoparticlesWheat Germ Agglutinin (fWGA)Disulfide cross-linkingDisulfide cross-linked nanoparticles were developed for targeted delivery of docetaxel (B913) to colon cancer cells. mdpi.com
General NanocarriersBiotinReceptor-mediated endocytosisBiotin-modified nanocarriers can deliver chemotherapy drugs and chemosensitizers simultaneously, improving outcomes for drug-resistant tumors. rsc.org

This integration of biotin for targeting and a cleavable disulfide linker for controlled release exemplifies a sophisticated strategy in the design of nanocarriers for advanced therapeutic research. rsc.orgrsc.org

Advanced Analytical Methodologies for the Characterization of Biotin Cystamine Interactions and Reaction Products

Mass Spectrometry-Based Characterization (Beyond Basic Identification)

Mass spectrometry (MS) stands as a cornerstone for the detailed structural analysis of biotin-cystamine conjugates and their reaction products. Beyond simple molecular weight confirmation, advanced MS techniques provide in-depth information on the site of modification and the nature of the chemical bond.

LC-MS/MS for Peptide and Protein Conjugate Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing peptides and proteins that have been modified with biotin-cystamine. chemrxiv.org In this approach, a complex mixture of proteins is first digested into smaller peptides, typically using an enzyme like trypsin. researchgate.net These peptides are then separated by liquid chromatography before being introduced into the mass spectrometer.

The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan). chemrxiv.orgresearchgate.net The fragmentation pattern provides sequence information and, crucially, pinpoints the exact amino acid residue that has been modified by the biotin-cystamine moiety. researchgate.net For instance, when studying S-nitrosylated proteins, the biotin (B1667282) switch technique can be employed where the nitroso group is replaced with a biotin tag, allowing for the identification of the specific cysteine residue that was originally modified. nih.govnih.gov

The specificity of this method can be enhanced through the use of isotopic labeling. For example, "light" (d0) and "heavy" (d4) versions of biotin-cystamine can be used to differentially label samples, allowing for relative quantification of modified peptides in different experimental conditions. researchgate.netnih.gov

Table 1: Representative LC-MS/MS Parameters for Biotinylated Peptide Analysis

ParameterSettingReference
Mass SpectrometerOrbitrap Exploris 480 chemrxiv.org
Ionization SourceNanospray Ionization chemrxiv.org
LC SystemEASY-nLC 1200 chemrxiv.org
ColumnAcclaim PepMap C18 (15 cm x 75 µm, 2 µm) chemrxiv.org
Mobile Phase A0.1% (v/v) formic acid in water
Mobile Phase B0.1% (v/v) formic acid in acetonitrile
Flow Rate300 nL/min chemrxiv.org
MS1 Resolution60,000 chemrxiv.org
MS2 Resolution15,000 chemrxiv.org

MALDI-TOF/TOF-MS for Derivatized Biomolecules

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another key technique, particularly for the analysis of larger biomolecules and for rapid screening. frontiersin.org In MALDI-TOF, the sample is co-crystallized with a matrix on a target plate. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their m/z. libretexts.org

MALDI-TOF/TOF extends this capability by allowing for the fragmentation of selected ions, similar to MS/MS in LC-MS. nih.gov This is invaluable for confirming the identity of biotin-cystamine derivatized molecules. researchgate.netnih.gov For example, the analysis of a synthetic O-GlcNAc-modified peptide derivatized with biotin-cystamine showed a characteristic mass shift and fragment ions that confirmed the successful tagging of the peptide. researchgate.netnih.gov The technique has been successfully used to analyze proteins modified with biotinylated derivatives, where an increase in the protein's mass indicates successful conjugation. frontiersin.org

Table 2: Key Findings from MALDI-TOF/TOF-MS Analysis of a Biotin-Cystamine Tagged Peptide

ObservationInterpretationReference
Mass shift of +82 DaLoss of O-GlcNAc (-203 Da) and water (-18 Da), and addition of Biotin-Cystamine (303 Da) researchgate.netnih.gov
Diagnostic ions at m/z 227.1 and 304.1Confirmation of the biotin-cystamine tag researchgate.netnih.gov
Neutral loss of [M-303+H]+Further confirmation of the tag on the peptide researchgate.netnih.gov

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are indispensable for the separation of biotin-cystamine from starting materials and byproducts, as well as for the isolation and purity assessment of its conjugates.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis and purification of biotin-cystamine and its derivatives. sielc.com This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. researchgate.netacs.org

RP-HPLC is crucial for assessing the purity of synthetic biotin-cystamine and its conjugates. researchgate.net By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. rjptonline.org For instance, a developed RP-HPLC method for cysteamine (B1669678) and its dimer, cystamine (B1669676), utilized an ion-pairing agent to improve chromatographic performance and achieved good separation from other common reducing agents. nih.gov The mobile phase often contains trifluoroacetic acid (TFA) to improve peak shape. acs.org

Table 3: Typical RP-HPLC Conditions for Biotin and Cysteamine Analysis

CompoundColumnMobile PhaseDetectionReference
BiotinC18 Thermo scientific ODS Hypersil (150×4.6, 3 µ)Buffer: Acetonitrile (91.5:8.5)UV at 200nm rjptonline.org
Cysteamine/CystamineGemini C18 (250 mm × 4.6 mm, 5 μm)85:15 (v/v) 4 mM NaHpSO in 0.1% phosphoric acid:acetonitrileUV at 215 nm nih.gov

Spectroscopic Methods for Conjugate Confirmation (e.g., UV-Vis, Fluorescence in Research Probes)

Spectroscopic techniques provide complementary information for the characterization of biotin-cystamine conjugates.

UV-Visible (UV-Vis) spectroscopy can be used to monitor the conjugation reaction and confirm the presence of the biotin moiety. Biotin itself does not have a strong UV absorbance above 210 nm, which can be a challenge for detection. semanticscholar.org However, changes in the UV-Vis spectrum upon conjugation can be indicative of a successful reaction. For example, the conjugation of cystamine to graphene oxide resulted in a stable peak at 232 nm, confirming the presence of graphene oxide in the conjugate. researchgate.net

Fluorescence spectroscopy is particularly valuable when biotin-cystamine is used in the creation of fluorescent probes. hollins.edursc.org These probes are designed to change their fluorescence properties upon binding to a target molecule. For example, a biotinylated fluorescent probe can be encapsulated in avidin (B1170675) to eliminate non-specific fluorescence in complex samples like blood serum, leading to increased detection sensitivity. acs.org The development of bimodal probes that incorporate both a fluorescent tag and a biotin affinity label allows for highly sensitive detection through multiple methods. nih.gov

Gel Electrophoresis and Immunodetection for Biotinylated Species

Gel electrophoresis and subsequent immunodetection are powerful tools for visualizing and identifying biotinylated proteins within complex mixtures.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. liverpool.ac.uk When a protein is biotinylated, its apparent molecular weight may increase slightly, which can sometimes be observed as a shift in its migration on the gel.

More commonly, after the proteins are separated by SDS-PAGE, they are transferred to a membrane (e.g., nitrocellulose) in a process called Western blotting. liverpool.ac.uknih.gov The biotinylated proteins on the membrane can then be specifically detected using a molecule that has a high affinity for biotin, such as streptavidin or an anti-biotin antibody, which is conjugated to a reporter enzyme (like horseradish peroxidase, HRP) or a fluorescent dye. liverpool.ac.ukresearchgate.netspringernature.com This allows for the sensitive and specific detection of proteins that have been modified with biotin-cystamine. researchgate.net This technique is a key component of the biotin switch method for detecting S-nitrosylated proteins. nih.govliverpool.ac.uk

Future Perspectives and Emerging Research Avenues for Biotin Cystamine Conjugates

Advancements in Site-Specific Bioconjugation Chemistries

The effectiveness of biotin-based probes is greatly enhanced by the ability to attach them to a specific, predetermined site on a biomolecule, a process known as site-specific bioconjugation. nih.gov This precision ensures that the biomolecule's function is not compromised and leads to homogeneous products with improved pharmacological or diagnostic properties. nih.gov While traditional methods often target naturally occurring and abundant amino acid residues like lysines, recent advances have focused on achieving greater control and specificity. snmjournals.org

Cysteine residues, due to their lower natural abundance and the unique nucleophilicity of their thiol group, are attractive targets for site-selective modification. nih.govucl.ac.ukrsc.org Reagents have been developed that react selectively with cysteines to form disulfide bonds, a reaction that is reversible in the presence of reducing agents. ucl.ac.uk

More advanced strategies have emerged to further refine targeting:

Enzyme-Mediated Ligation : Systems like SNAP-tag, CLIP-tag, and HaloTag use protein or peptide tags that are genetically fused to a protein of interest. snmjournals.org These tags are then recognized by a substrate carrying a biotin (B1667282) label, resulting in highly specific covalent attachment. snmjournals.org

Bioorthogonal Chemistry : This approach introduces a non-natural chemical handle into a biomolecule that does not interact with the cellular environment. nih.govnih.gov A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.govnih.govcaltech.edu A biomolecule can be metabolically or synthetically tagged with a small azide (B81097) or alkyne group. Subsequently, a biotin probe containing the complementary group is introduced, leading to a highly specific and efficient ligation. nih.govcaltech.edu

Novel Amino Acid Targeting : Cutting-edge research is expanding the repertoire of targetable amino acids. For instance, visible-light-induced photoredox catalysis has been developed for the site-selective modification of phenylalanine, an amino acid that was previously challenging to target directly. nih.gov

These advancements allow researchers to construct biomolecule-based probes and tracers with unprecedented control over the location of the biotin tag, minimizing interference with the molecule's biological activity. snmjournals.org

Novel Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems through a holistic approach, often by integrating large datasets from various "omics" fields like proteomics, genomics, and metabolomics. brjac.com.brrug.nl Cleavable biotin conjugates, including biotin-cystamine, are cornerstone tools in this endeavor, particularly within the field of chemical proteomics. acs.orgtum.de

In proteomics, these reagents are essential for affinity purification-mass spectrometry (AP-MS). Proteins of interest, once tagged with a cleavable biotin probe, can be isolated from complex cellular mixtures using streptavidin-coated beads. The ability to cleave the linker—for biotin-cystamine, by using a reducing agent—allows for the release of the captured proteins, free from the large biotin-streptavidin complex that can interfere with subsequent mass spectrometry analysis. researchgate.netresearchgate.net This clean elution is critical for identifying and quantifying proteins and their post-translational modifications (PTMs). google.com

A significant application is in proximity-labeling techniques, such as TurboID. In this method, an enzyme that generates reactive biotin is fused to a protein of interest. When activated, the enzyme biotinylates nearby proteins within a living cell. Using a thiol-cleavable biotin reagent in this context allows for the efficient capture and subsequent release of these proximal proteins. researchgate.net This has enabled remarkable spatial resolution in mapping protein interaction networks within specific cellular compartments, such as the mitochondrial matrix and inner membrane. researchgate.net The integration of data from these methods with other omics datasets provides a comprehensive picture of cellular function and regulation. brjac.com.brresearchgate.net

Development of Next-Generation Cleavable Biotinylation Reagents

The extremely strong non-covalent bond between biotin and avidin (B1170675)/streptavidin (Kd ~10⁻¹⁵ M) is a double-edged sword; while it makes for highly efficient capture, it requires harsh conditions to reverse, which can damage the isolated biomolecules. nih.gov This challenge spurred the development of cleavable biotinylation reagents. Biotin-cystamine, with its disulfide bond cleavable by reducing agents like dithiothreitol (B142953) (DTT), is a foundational example of this class. axispharm.comlumiprobe.com

However, the need for milder and more specific cleavage conditions has driven the development of next-generation reagents with diverse cleavage mechanisms. caltech.edunih.gov The goal is to create linkers that are stable during the experiment but can be broken on demand under gentle conditions, leaving behind a small and predictable chemical remnant that does not complicate mass spectrometry analysis. caltech.eduresearchgate.net

Key types of next-generation cleavable linkers include:

Acid-Cleavable Linkers : A prominent example is the dialkoxydiphenylsilane (DADPS) linker, which is efficiently cleaved under mild acidic conditions (e.g., 10% formic acid). caltech.edunih.govresearchgate.net In a comparative study of five different commercially available cleavable tags, the DADPS linker, when used in a specific chemoproteomic workflow, demonstrated superior performance in enrichment efficiency and identification yield. acs.org

Photocleavable Linkers : These linkers incorporate a photolabile group that breaks upon irradiation with UV light at a specific wavelength (e.g., 365 nm). nih.govresearchgate.net This offers high temporal and spatial control over the release of the target molecule.

Enzyme-Cleavable Linkers : These linkers contain a specific peptide sequence that can be cleaved by a particular protease, such as the Tobacco Etch Virus (TEV) protease. nih.gov This provides high specificity for the cleavage reaction.

The development of these varied reagents provides researchers with a toolkit to select the most appropriate cleavable biotin tag for their specific application, especially when dealing with sensitive proteins or post-translational modifications. acs.orguni-heidelberg.de

Linker TypeCleavage ConditionKey FeaturesReference
Disulfide (e.g., in Biotin-cystamine)Reducing agents (DTT, TCEP, BME)Classic, widely used, reversible by oxidation. axispharm.comlumiprobe.com
Dialkoxydiphenylsilane (DADPS)Mild acid (e.g., 10% Formic Acid)High cleavage efficiency; leaves a small mass tag; performs well in chemoproteomics. caltech.eduacs.orgnih.gov
PhotocleavableUV Light (e.g., 365 nm)Offers spatial and temporal control of cleavage. nih.govresearchgate.net
Enzyme-Cleavable (e.g., TEV site)Specific protease (e.g., TEV Protease)Highly specific cleavage, gentle conditions. nih.gov
Fluoride-Cleavable Silyl EtherFluoride ion source (e.g., TBAF)Used for reversible labeling of oligonucleotides on solid support. nih.gov

Integration with Orthogonal Chemical Reactions for Enhanced Utility

The utility of biotin-cystamine and other biotinylation reagents is significantly amplified when combined with bioorthogonal chemical reactions. acs.org These are reactions that can occur within a biological system without interfering with native cellular processes. science.govescholarship.org This integration allows for multi-step labeling strategies that provide greater specificity and versatility.

A common and powerful strategy combines click chemistry with biotinylation. nih.gov First, a target biomolecule is labeled with a small, bioorthogonal handle like an alkyne. Then, a biotin probe containing the complementary azide group is added, which "clicks" onto the alkyne, attaching the biotin tag with high precision. nih.govgoogle.com This two-step approach is central to many modern chemoproteomic experiments.

The field is advancing toward the use of multiple, mutually orthogonal reactions that can be performed simultaneously in the same system. acs.org For example, an azide-alkyne cycloaddition could be used in parallel with a tetrazine-dienophile ligation, enabling the distinct labeling of two different molecular populations at the same time. acs.org

This has led to the design of multifunctional probes that incorporate several functionalities into a single molecule.

Bimodal Probes : These reagents combine a biotin affinity tag with another reporter, such as a fluorescent dye. nih.gov This allows for a dual-mode analysis: the fluorescent tag can be used for in-gel visualization or microscopy, while the biotin tag is used for affinity purification and enrichment. nih.gov

Trifunctional Probes : More complex probes have been developed that incorporate three distinct modules. A notable example is the DiLeu-Biotin-Azide (DBA) tag, which includes: 1) a reporter group for quantitative mass spectrometry, 2) a biotin moiety for enrichment, and 3) an azide group for bioorthogonal ligation. google.com

These integrated approaches are creating sophisticated tools that expand the capabilities of researchers to probe, track, and quantify biomolecules within the complex environment of living cells.

Q & A

Q. What is the role of Biotin-cystamine TFA in mapping O-GlcNAc post-translational modifications (PTMs)?

this compound is a critical reagent for chemoenzymatic tagging of O-GlcNAc-modified proteins. The cystamine spacer enables reversible disulfide linkage, allowing selective enrichment of tagged glycoproteins via streptavidin affinity chromatography. A typical workflow involves:

Proteolysis : Digest target proteins (e.g., 20S proteasome subunits) with pronase to generate glycopeptides .

Tagging : Incubate with this compound under β-elimination conditions (pH 10–12) to conjugate the biotin tag to O-GlcNAc sites .

Enrichment : Use streptavidin beads to isolate tagged peptides, followed by disulfide cleavage (e.g., DTT) to release enriched glycans/peptides .

Validation : Confirm specificity via Western blot or tandem mass spectrometry (MS/MS) . This method achieves sensitivity in the low picomolar range, making it suitable for scarce samples like brain tissue .

Q. What are the methodological steps for integrating this compound into protein enrichment workflows?

Key steps include:

  • In-gel proteolysis : Digest target glycoproteins within a polyacrylamide gel to minimize sample loss .
  • Controlled β-elimination : Optimize reaction time (2–4 hrs) and pH (10–12) to ensure efficient tagging while avoiding protein degradation .
  • Off-gel reductive cleavage : Post-enrichment, reduce disulfide bonds with 50 mM DTT to elute O-GlcNAc-modified peptides .
  • Downstream analysis : Use MALDI-TOF MS for glycan profiling or LC-MS/MS for site-specific identification . For quantitative studies, pair with stable isotope labeling (e.g., SILAC) .

Advanced Research Questions

Q. How can researchers troubleshoot low tagging efficiency when using this compound for O-GlcNAc site mapping?

Low efficiency often stems from:

  • Suboptimal reaction conditions : Ensure pH >10 (using ammonium bicarbonate buffer) and sufficient incubation time (≥2 hrs) .
  • Protein inaccessibility : Pre-treat samples with denaturants (e.g., 8 M urea) to expose buried O-GlcNAc sites .
  • Competing PTMs : Phosphorylation or other modifications may sterically hinder tagging. Use phosphatase pretreatment (e.g., λ-phosphatase) to mitigate interference .
  • Validation controls : Include a positive control (e.g., α-crystallin, a known O-GlcNAc-rich protein) and negative control (untagged sample) to assess specificity .

Q. How can this compound-based enrichment be integrated with advanced mass spectrometry workflows?

To enhance compatibility with MS:

  • Post-enrichment digestion : Use trypsin or chymotrypsin to generate peptides compatible with LC-MS/MS .
  • Desalting : Purify eluted peptides with C18 spin columns to remove detergents or salts .
  • Fragmentation optimization : For MS/MS, employ higher-energy collisional dissociation (HCD) to preserve labile O-GlcNAc modifications .
  • Data analysis : Utilize software like Byonic or pFind 3.0 to search for O-GlcNAc-specific neutral losses (e.g., 203.1 Da hexNAc loss) .

Q. How should researchers address discrepancies in O-GlcNAc site identification when using this compound?

Discrepancies may arise from:

  • Non-specific binding : Use competitive elution (e.g., 2 mM biotin in PBS) to reduce streptavidin-biotin nonspecific interactions .
  • Incomplete β-elimination : Verify reaction completion via MALDI-TOF MS to detect residual untagged glycans .
  • Cross-reactivity : Validate findings with orthogonal methods, such as immunoaffinity enrichment using O-GlcNAc-specific antibodies (e.g., CTD110.6) .
  • Biological variability : Replicate experiments across ≥3 biological replicates and apply statistical filters (e.g., FDR <1%) .

Methodological Optimization

Q. What are the best practices for combining this compound with other PTM enrichment techniques (e.g., phosphorylation)?

  • Sequential enrichment : Perform O-GlcNAc tagging first, followed by TiO2-based phosphorylation enrichment, to avoid tag interference .
  • Dual-tagging workflows : Use metabolic labeling (e.g., azide-modified GlcNAc) for O-GlcNAc and this compound for cross-validation .
  • Data integration : Apply multi-omics platforms like ProteomeXchange to correlate O-GlcNAc and phosphorylation sites .

Q. How does this compound compare to alternative O-GlcNAc tagging methods (e.g., click chemistry)?

  • Sensitivity : this compound outperforms click chemistry in low-abundance samples due to higher streptavidin affinity .
  • Throughput : Click chemistry allows multiplexing with azide/alkyne probes but requires copper-catalyzed reactions, which may damage labile glycans .
  • Cost : this compound is cost-effective for large-scale studies but lacks the modularity of click chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.